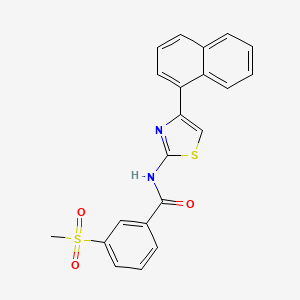

3-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for pharmacological purposes. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the potential characteristics and applications of the compound . For instance, the first paper discusses the antiarrhythmic activity of a series of benzamides and sulfonamides with a methylsulfonyl group, which suggests that the compound of interest may also possess similar biological activities .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a methylsulfonyl group into the benzamide structure, which is a common feature in the compound of interest. The first paper describes the synthesis of compounds with antiarrhythmic activity, where a 2-aminobenzimidazole group contributes to the potency of the compound . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving the formation of the thiazole ring and subsequent attachment of the naphthalene and methylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzamide core, a methylsulfonyl group, and a naphthalene-substituted thiazole. The presence of these groups can be inferred from the nomenclature and the structures of related compounds discussed in the papers. The second paper, while not discussing the exact compound, mentions the use of NMR spectroscopy and other techniques to characterize the structure of a complex molecule with a naphthalene group, which could be relevant for analyzing the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving the compound would likely be centered around its functional groups. The methylsulfonyl group could potentially be involved in sulfonation reactions, while the benzamide and thiazole components might participate in various organic reactions such as nucleophilic substitutions or electrophilic aromatic substitutions. The papers provided do not detail specific reactions for the compound of interest, but the synthesis and characterization techniques mentioned could be applicable .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene and thiazole rings suggests potential aromaticity, which could affect the compound's solubility and stability. The papers do not provide specific data on the physical and chemical properties of the compound, but the first paper does mention the good oral bioavailability of a related compound, which could suggest similar properties for the compound .

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

Antimicrobial and Antifungal Properties : Research has highlighted the potential of phenothiazine derivatives, which share structural similarities with the compound , in exhibiting promising antibacterial and antifungal properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents and their ability to penetrate biological membranes due to their lipophilic character (Pluta, Morak-Młodawska, & Jeleń, 2011).

Anticancer Applications : The structural modifications of phenothiazine, especially the integration of naphthalene and azine rings, have led to compounds with significant anticancer activities. These modifications enhance the compounds' interactions with DNA and biological membranes, contributing to their potential as anticancer agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Cardiovascular System Drug Delivery : The compound’s structural motif suggests its potential in developing delivery systems for the cardiovascular system, targeting a variety of diseases such as atherosclerosis, ischemic-reperfusion injury, and hypertension. Effective formulations can significantly improve therapeutic outcomes in these conditions (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Nanotechnology and Polymer Processing : The use of related compounds in nanotechnology and polymer processing has been explored, leveraging the self-assembly properties of benzene-1,3,5-tricarboxamides into one-dimensional nanometer-sized structures. These applications are driven by the compounds’ ability to stabilize such structures through hydrogen bonding, opening avenues in materials science (Cantekin, de Greef, & Palmans, 2012).

Chemical Properties and Synthesis

Synthetic Versatility : The synthesis and application of related compounds, such as 1,3-dihydroxynaphthalene, demonstrate the chemical versatility and potential for varied applications, from dye synthesis to photocatalytic processes. The efficient routes to these derivatives underscore their importance in chemical synthesis and potential environmental applications (Zhang You-lan, 2005).

Environmental Applications : Studies on the combined electron-beam and biological purification of industrial wastewater highlight the relevance of naphthalene derivatives in environmental chemistry. The transformation of non-biodegradable surfactants into biodegradable products exemplifies the application of related chemical structures in addressing environmental concerns (Pikaev, Kabakchi, Putilov, Kaipov, & Vanyushkin, 1997).

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)16-9-4-8-15(12-16)20(24)23-21-22-19(13-27-21)18-11-5-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNVGXICJRBCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)